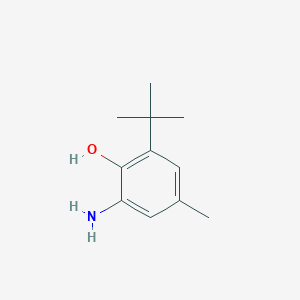

2-Amino-6-tert-butyl-4-methyl-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

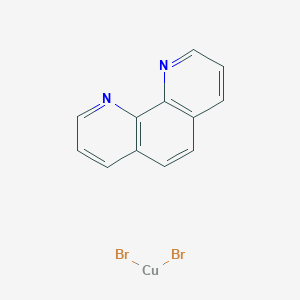

2-Amino-6-tert-butyl-4-methyl-phenol is a chemical compound that has been the subject of various research studies due to its potential applications in coordination chemistry and materials science. The compound features a phenol moiety substituted with amino and tert-butyl groups, which can participate in various chemical reactions and form complexes with metals.

Synthesis Analysis

The synthesis of compounds related to 2-Amino-6-tert-butyl-4-methyl-phenol often involves the Mannich reaction, which is a method used to synthesize antioxidizers like 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol . This particular synthesis uses 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine as raw materials. Optimal conditions for this reaction have been determined through orthogonal experiments, resulting in a high yield of 94.7% and a melting point of 91-92°C .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-6-tert-butyl-4-methyl-phenol has been studied using various spectroscopic techniques. For instance, the macrocyclic ligand based on 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] was characterized using single-crystal X-ray spectroscopy, 1H NMR, IR spectroscopy, and mass spectrometry . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of intramolecular interactions.

Chemical Reactions Analysis

The reactivity of 2-Amino-6-tert-butyl-4-methyl-phenol derivatives has been explored in the formation of metal complexes. For example, the reaction of a related ligand with ZnCl2 in ethanol leads to the formation of zwitterionic Zn(II) complexes, where the ligand acts as a bidentate chelating agent . Similarly, imidotungsten(VI) complexes have been synthesized using a chelating aminophenolate ligand derived from a compound with a similar structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-tert-butyl-4-methyl-phenol and its derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, affecting the compound's reactivity and solubility. The amino and phenol groups enable the formation of hydrogen bonds and coordination to metal centers, which is crucial for the stability of metal complexes . Spectroscopic studies, such as UV-vis, FTIR, NMR, and cyclic voltammetry, are used to characterize these compounds and understand their electronic structures .

Applications De Recherche Scientifique

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants (SPAs), including compounds similar to 2-Amino-6-tert-butyl-4-methyl-phenol, have been studied for their environmental presence, human exposure, and potential toxicity. These compounds, used to extend product shelf life, are found in various environmental matrices and human tissues, indicating widespread exposure. Some SPAs may exhibit hepatic toxicity, endocrine disruption, or carcinogenicity, highlighting the need for novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol and its analogs, including 2-Amino-6-tert-butyl-4-methyl-phenol, are produced by various organisms and exhibit significant bioactivity. These compounds, found in a wide range of species, display potent toxicity against many organisms, suggesting a role in endocidal regulation. This review emphasizes the importance of understanding the natural sources and bioactivities of these compounds for potential applications in controlling pests and diseases Fuqiang Zhao et al. (2020).

Chemosensory Applications

4-Methyl-2,6-diformylphenol, a compound structurally related to 2-Amino-6-tert-butyl-4-methyl-phenol, serves as a platform for developing chemosensors. These sensors detect various analytes with high selectivity and sensitivity, demonstrating the potential of phenolic derivatives in analytical and environmental monitoring applications P. Roy (2021).

Antioxidant and Anti-inflammatory Properties

The review of Chlorogenic Acid (CGA) underscores the broad biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and various protective roles against chronic diseases. CGA, like other phenolic acids, modulates lipid and glucose metabolism, offering insights into the therapeutic potential of phenolic compounds for treating metabolic disorders M. Naveed et al. (2018).

Propriétés

IUPAC Name |

2-amino-6-tert-butyl-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFHKFVBPSAABK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344388 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-tert-butyl-4-methyl-phenol | |

CAS RN |

19059-89-3 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)